diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate
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Overview
Description
diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The subsequent steps involve the esterification of the indole derivative with diethyl malonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties
Uniqueness
diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ester functional groups and the presence of a hydroxy group make it versatile for various chemical reactions and applications .
Properties
CAS No. |
127744-44-9 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate |
InChI |
InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3 |
InChI Key |
WCBCPSKZHGTDRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Canonical SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Origin of Product |
United States |
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